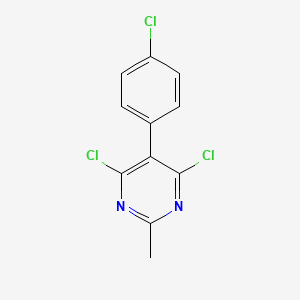

4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4,6-dichloro-5-(4-chlorophenyl)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl3N2/c1-6-15-10(13)9(11(14)16-6)7-2-4-8(12)5-3-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIRWLYURJFIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4,6-dichloropyrimidine and 4-chlorobenzaldehyde.

Condensation Reaction: The 4-chlorobenzaldehyde is reacted with 4,6-dichloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 4,6-dichloro-5-(4-chlorophenyl)pyrimidine.

Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate to yield the final product, 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch reactions using similar synthetic routes as described above. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Coupling Reactions: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or disrupt the function of DNA or RNA polymerases, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

Crystal structure analyses reveal that halogen substituents influence intermolecular interactions. For 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.094–3.100 Å) stabilize its three-dimensional framework .

Pharmacological Activity Trends

While direct pharmacological data for the target compound are absent, analogs with chlorophenyl substituents exhibit notable bioactivity. For instance:

- 5-(4-Chlorophenyl)-4,6-dichloropyrimidine derivatives demonstrated moderate anti-inflammatory activity (35.97% edema inhibition), comparable to phenylbutazone .

- 4,6-Dichloro-2-methylpyrimidine (lacking the 4-chlorophenyl group) showed reduced activity, underscoring the importance of aryl substituents in enhancing binding affinity .

Table 2: Anti-Inflammatory Activity of Chlorophenyl Pyrimidines

| Compound | Substituent Position | % Edema Inhibition |

|---|---|---|

| 5d (4′-Chlorobiphenyl) | 5-(4-ClPh) | 35.97 |

| 5b (2-Chlorophenyl) | 5-(2-ClPh) | 36.00 |

| 5f (3-Chlorophenyl) | 5-(3-ClPh) | 36.25 |

Key Research Findings and Implications

Synthetic Challenges : Bulky or electron-deficient aryl groups (e.g., 3c) hinder Suzuki–Miyaura reactions, necessitating optimized conditions for the target compound .

Structural Stability : Chlorine and aryl substituents enhance crystal stability via halogen bonding, as seen in related structures .

Biological Activity

4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which influences its interaction with biological systems. Understanding its biological activity is crucial for potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Chemical Structure

The molecular structure of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 253.11 g/mol

Biological Activity Overview

Research indicates that 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : It has been noted for its ability to inhibit pro-inflammatory mediators.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in lipid metabolism.

Anticancer Activity

Recent investigations have demonstrated the anticancer potential of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine. For instance, in vitro studies revealed that the compound inhibited the proliferation of cancer cells with varying degrees of potency:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis and cell cycle arrest |

| HCT116 (Colorectal) | 8.3 | Inhibition of DNA synthesis |

| A549 (Lung Cancer) | 12.0 | Modulation of apoptotic pathways |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine have also been explored. The compound was found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

| Compound | IC (µM) | Comparison to Celecoxib (IC) |

|---|---|---|

| 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine | 0.04 ± 0.01 | Comparable |

| Celecoxib | 0.04 ± 0.01 | Standard Reference |

This data indicates that the compound could be a viable alternative to existing anti-inflammatory drugs.

The biological activity of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes such as COX and lipoxygenase, leading to decreased production of inflammatory mediators.

- Cell Cycle Regulation : It induces cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to programmed cell death in tumor cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- A study involving MCF-7 breast cancer cells showed that treatment with 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine resulted in a significant reduction in cell viability and increased levels of apoptotic markers such as caspase-3 and PARP cleavage.

- In a rat model of inflammation induced by carrageenan, administration of the compound led to a marked decrease in paw edema compared to controls, demonstrating its potential as an anti-inflammatory agent.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.